Ethyl 2-isocyanobenzoate
Overview
Description
Ethyl 2-isocyanobenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid and contains an isocyanate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-isocyanobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoic acid with phosgene to form 2-isocyanobenzoic acid, which is then esterified with ethanol to yield this compound . Another method includes the reaction of 2-isocyanobenzoic acid with ethyl chloroformate in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-isocyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form urea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds like quinazolin-4-ones.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Copper(II) acetate and other transition metal catalysts are often used to facilitate these reactions.
Major Products:
Urea Derivatives: Formed through nucleophilic substitution reactions.
Quinazolin-4-ones: Produced via cyclization reactions involving amines.
Scientific Research Applications
Ethyl 2-isocyanobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-isocyanobenzoate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various synthetic applications to create complex molecules with desired properties .
Comparison with Similar Compounds
Methyl 2-isocyanobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-isocyanobenzoate: Similar but with the isocyanate group in the para position.
Uniqueness: this compound is unique due to its specific reactivity profile and the position of the isocyanate group, which allows for selective reactions and the formation of specific products that are not easily accessible with other isocyanobenzoate derivatives .
Properties
IUPAC Name |
ethyl 2-isocyanobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-3-13-10(12)8-6-4-5-7-9(8)11-2/h4-7H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYXYOBBXINYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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